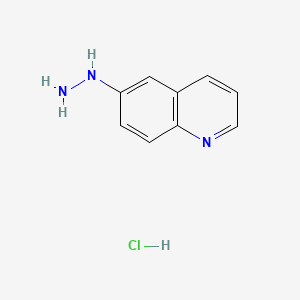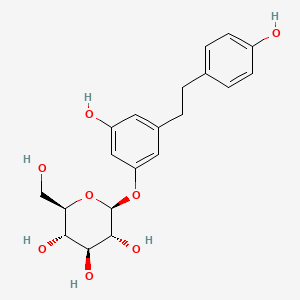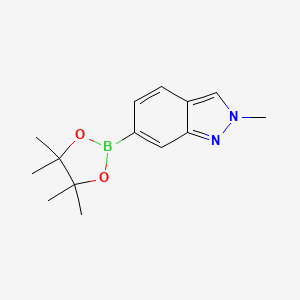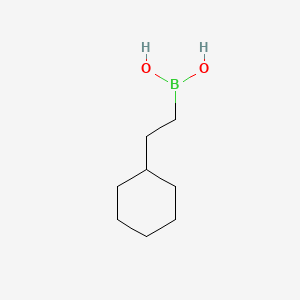
2-Cyclohexylethylboronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(CYCLOHEXYLETHYL)BORONIC ACID is a boronic acid derivative with the molecular formula C8H17BO2. It is known for its hydrophobic and aromatic properties, making it a valuable reagent in chemical reactions .
Wissenschaftliche Forschungsanwendungen
2-(CYCLOHEXYLETHYL)BORONIC ACID has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
2-Cyclohexylethylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the carbon atoms in organic groups that are involved in the formation of carbon-carbon bonds .
Mode of Action
The Suzuki-Miyaura cross-coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an organic group, resulting in the oxidation of the palladium . In the transmetalation step, the 2-Cyclohexylethylboronic acid transfers an organic group from boron to the oxidized palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway in which 2-Cyclohexylethylboronic acid plays a crucial role . This reaction enables the formation of carbon-carbon bonds, which are fundamental in organic synthesis and are involved in the construction of complex organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared .
Result of Action
The result of the action of 2-Cyclohexylethylboronic acid in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Action Environment
The action of 2-Cyclohexylethylboronic acid is influenced by several environmental factors. For instance, the yield of the Suzuki-Miyaura cross-coupling reaction can be increased by slow-release and thus low concentration of boronic acid . Additionally, the compound is generally environmentally benign, contributing to the green chemistry credentials of the Suzuki-Miyaura reaction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(CYCLOHEXYLETHYL)BORONIC ACID can be synthesized through several methods. One common approach involves the borylation of cyclohexylethyl derivatives using boron reagents. For instance, the Suzuki-Miyaura coupling reaction is a widely used method for preparing boronic acids . This reaction typically involves the use of palladium catalysts and bases such as potassium acetate to facilitate the formation of the boron-carbon bond .
Industrial Production Methods: Industrial production of 2-(CYCLOHEXYLETHYL)BORONIC ACID often involves large-scale borylation reactions. These processes are optimized for high yield and purity, utilizing continuous flow setups and efficient handling of organolithium or Grignard reagents . The reaction conditions are carefully controlled to ensure the stability and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(CYCLOHEXYLETHYL)BORONIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halides or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols, while substitution reactions can produce a variety of functionalized boronic acids .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
- Cyclopropylboronic acid
Comparison: Compared to other boronic acids, 2-(CYCLOHEXYLETHYL)BORONIC ACID is unique due to its cyclohexyl group, which imparts distinct hydrophobic and aromatic properties . This makes it particularly useful in applications requiring specific binding interactions and stability under various conditions . Its structural features also contribute to its effectiveness as an enzyme inhibitor, setting it apart from simpler boronic acids .
Eigenschaften
IUPAC Name |
2-cyclohexylethylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h8,10-11H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDUYVCUESABMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCC1CCCCC1)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
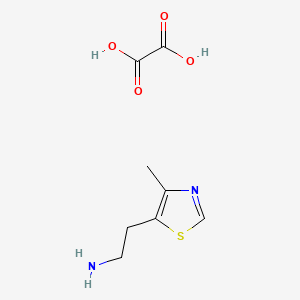

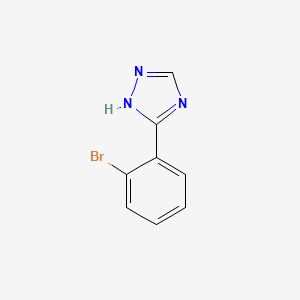

![4-(9-chloro-7-(2,6-difluorophenyl)-5H-benzo[e]pyrimido[5,4-c]azepin-2-ylamino)benzoic acid](/img/new.no-structure.jpg)
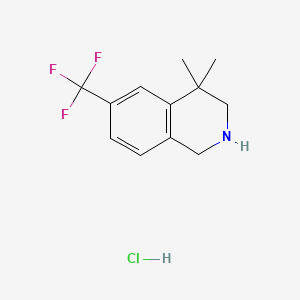
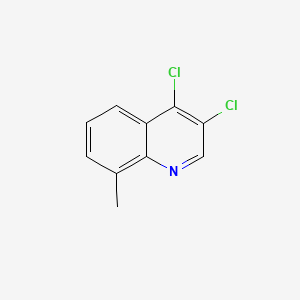
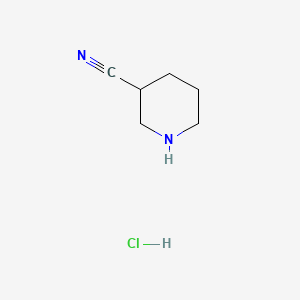
![4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)](/img/structure/B598281.png)
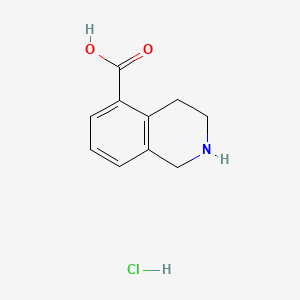
![methyl (3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-carboxylate](/img/structure/B598286.png)
